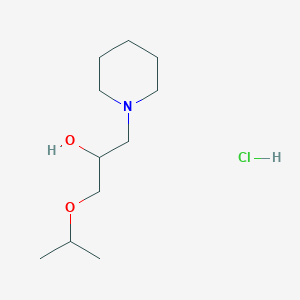![molecular formula C24H19ClN4O4 B4082035 N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4082035.png)
N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-nitro-4-(1-pyrrolidinyl)benzamide
Übersicht
Beschreibung
N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-nitro-4-(1-pyrrolidinyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BCI-838 and is a benzoxazole derivative.
Wirkmechanismus
The mechanism of action of BCI-838 is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. BCI-838 has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which plays a role in inflammation. Additionally, BCI-838 has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in gene expression and cell proliferation.
Biochemical and Physiological Effects
BCI-838 has been shown to have various biochemical and physiological effects in preclinical studies. In cancer cells, BCI-838 has been shown to induce apoptosis and inhibit cell proliferation. In neuroprotection, BCI-838 has been shown to protect neurons from oxidative stress and inflammation. Additionally, BCI-838 has been shown to have anti-inflammatory effects in various diseases such as rheumatoid arthritis and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BCI-838 in lab experiments is its potential to be used in various fields such as cancer treatment, neuroprotection, and anti-inflammatory therapy. Additionally, BCI-838 has been shown to have low toxicity in preclinical studies. However, one limitation of using BCI-838 in lab experiments is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use.
Zukünftige Richtungen
There are several future directions for the study of BCI-838. One potential direction is to further investigate its mechanism of action to optimize its use in various fields such as cancer treatment, neuroprotection, and anti-inflammatory therapy. Additionally, future studies could investigate the potential of BCI-838 in combination with other drugs to enhance its effectiveness. Finally, future studies could investigate the potential of BCI-838 in clinical trials to determine its safety and efficacy in humans.
Conclusion
In conclusion, N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-nitro-4-(1-pyrrolidinyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BCI-838 has been studied for its potential applications in cancer treatment, neuroprotection, and anti-inflammatory therapy. BCI-838 has been shown to have various biochemical and physiological effects in preclinical studies. One advantage of using BCI-838 in lab experiments is its potential to be used in various fields, but one limitation is the lack of understanding of its mechanism of action. Finally, there are several future directions for the study of BCI-838, including further investigation of its mechanism of action and its potential in clinical trials.
Wissenschaftliche Forschungsanwendungen
BCI-838 has been studied for its potential applications in various fields such as cancer treatment, neuroprotection, and anti-inflammatory therapy. In cancer treatment, BCI-838 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroprotection, BCI-838 has been shown to protect neurons from damage caused by oxidative stress and inflammation. Additionally, BCI-838 has been studied for its potential anti-inflammatory effects in various diseases such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-nitro-4-pyrrolidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O4/c25-18-6-2-1-5-17(18)24-27-19-14-16(8-10-22(19)33-24)26-23(30)15-7-9-20(21(13-15)29(31)32)28-11-3-4-12-28/h1-2,5-10,13-14H,3-4,11-12H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCATMVTRDMSDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CC=CC=C5Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-nitro-4-(pyrrolidin-1-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{1-[5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-3-methylbutyl}-2-chlorobenzamide](/img/structure/B4081952.png)
![methyl {7-[2-(4-bromophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4081953.png)
![methyl 2-chloro-5-({[(4-ethyl-5-{2-methyl-1-[(4-methylbenzoyl)amino]propyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4081960.png)

![N-[5-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanesulfonamide](/img/structure/B4081965.png)
![1-(4-bromophenyl)-2-({5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)ethanone](/img/structure/B4081968.png)

![2,4-dichloro-N-{1-[5-({2-[(2-ethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4081980.png)
![3,4,5-triethoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4081996.png)
![2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4081998.png)

![N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B4082017.png)
![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(2-methyl-5-nitrophenyl)sulfonyl]cyclohexanecarboxamide](/img/structure/B4082033.png)
![3-nitro-N-[4-(propionylamino)phenyl]-4-(1-pyrrolidinyl)benzamide](/img/structure/B4082034.png)